![molecular formula C15H13N3O B2868693 5-[(4-Ethenylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one CAS No. 2325366-33-2](/img/structure/B2868693.png)

5-[(4-Ethenylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-[(4-Ethenylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one is a derivative of pyrazolo[1,5-a]pyrazin-4-one . Pyrazolo[1,5-a]pyrazin-4-one derivatives are a large family of N-heterocyclic compounds that have shown a wide range of biological activities, such as anti-inflammatory, antimicrobial activity, and more .

Synthesis Analysis

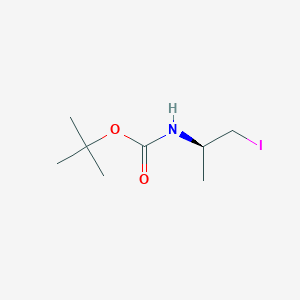

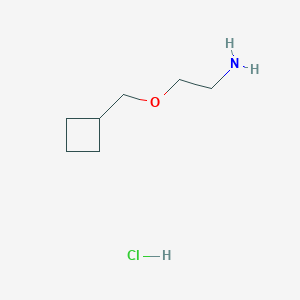

The synthesis of pyrazolo[1,5-a]pyrazin-4-one derivatives starts from the 3,5-dimethyl pyrazole ring and acetophenone derivatives. Five different N-propargylated C-3 substituted pyrazoles were obtained. These derivatives were reacted with different amine derivatives using Cs2CO3 in methanol . Another method involves the reaction of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives and 2-(2-aminoethoxy)ethanol or 2-morpholinoethanamine .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrazin-4-one derivatives include the reaction of N-propargylated C-3 substituted pyrazoles with different amine derivatives using Cs2CO3 in methanol . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type) .Aplicaciones Científicas De Investigación

Fluorescent Probes for Bioimaging

The compound’s structure, which includes a pyrazolo[1,5-a]pyrimidine core, makes it suitable for use as a fluorescent probe . These probes are essential for visualizing and tracking biological processes in real-time. The compound’s photophysical properties can be tuned for specific applications, such as monitoring intracellular dynamics, protein interactions, and gene expression.

Chemosensors

Due to the presence of heteroatoms in its structure, AKOS040713323 can act as a chemosensor . It can be used to detect the presence of ions or molecules, making it valuable in environmental monitoring and diagnostics. The compound’s sensitivity to changes in its environment allows for the detection of specific analytes with high precision.

Organic Light-Emitting Devices (OLEDs)

The compound’s solid-state emission capabilities make it a candidate for use in OLEDs . Its ability to emit light upon electrical excitation can be harnessed to create more efficient and brighter displays for various electronic devices, potentially leading to advancements in screen technology.

Anticancer Drug Development

Research has shown that derivatives of pyrazolo[1,5-a]pyrimidine exhibit anticancer activity . AKOS040713323 could be modified to enhance its efficacy against specific cancer cell lines. Its role in drug development is promising, particularly in the synthesis of hybrid molecules that target cancer cells with high specificity.

Gene Knockout Studies

The compound’s potential to be used in gene knockout studies stems from its ability to be incorporated into larger genetic constructs . By disrupting specific genes, researchers can study the effects of gene knockouts on cellular function and disease progression, aiding in the understanding of genetic diseases.

Molecular Cloning

AKOS040713323 can be used in molecular cloning to amplify DNA fragments for subsequent insertion into vectors . This application is crucial for creating recombinant DNA molecules, which are fundamental in studying gene function and producing genetically modified organisms for research and therapeutic purposes.

Synthetic Methodology Research

The compound’s synthesis involves greener and simpler methods compared to traditional fluorophores . This makes it an interesting subject for research into sustainable chemistry practices, potentially leading to the development of eco-friendly synthetic pathways in pharmaceutical manufacturing.

Pharmacological Studies

Given the structural similarity of AKOS040713323 to biogenic purines, it can be used in pharmacological studies to mimic their activity . This application is significant in drug discovery, where the compound can be used to explore new treatments for diseases related to purine dysfunction.

Direcciones Futuras

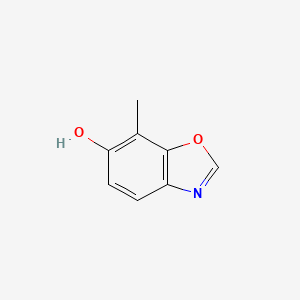

The future directions for the research on 5-[(4-Ethenylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one could include further exploration of its biological activities and potential applications in medicinal chemistry. The structure–activity relationship (SAR) study revealed an amide group with a long alkyl chain and benzene ring with a p-CF3 group could be important for efficiency . This information could guide the design of new drugs bearing the pyrazolo[1,5-a]pyrazin-4-one core .

Mecanismo De Acción

Target of Action

The primary targets of AKOS040713323 are currently unknown. This compound belongs to the pyrazolo[1,5-a]pyrazin-4-one class of molecules , which are known to exhibit a wide range of biological activities.

Mode of Action

Pyrazolo[1,5-a]pyrazin-4-one derivatives are known to interact with various biological targets, but the exact interaction of AKOS040713323 with its potential targets remains to be elucidated .

Biochemical Pathways

Pyrazolo[1,5-a]pyrazin-4-one derivatives are known to influence various biochemical pathways due to their diverse biological activities . .

Result of Action

Pyrazolo[1,5-a]pyrazin-4-one derivatives are known to exhibit various biological activities , suggesting that AKOS040713323 may have multiple effects at the molecular and cellular levels.

Propiedades

IUPAC Name |

5-[(4-ethenylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c1-2-12-3-5-13(6-4-12)11-17-9-10-18-14(15(17)19)7-8-16-18/h2-10H,1,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCQHRIZZHNAPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CN2C=CN3C(=CC=N3)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Vinylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]phthalazine](/img/structure/B2868610.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2868612.png)

![3-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2868615.png)

![3-(3-Methoxyphenyl)-5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2868617.png)

![Methyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2868620.png)

![2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B2868624.png)

![2-Chloro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-YL]pyridine-4-carboxamide](/img/structure/B2868625.png)

![N-(2,5-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2868626.png)

![(5-chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2868629.png)

![4-(cyclohexylcarbonyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2868630.png)

![2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)acetamide](/img/structure/B2868631.png)